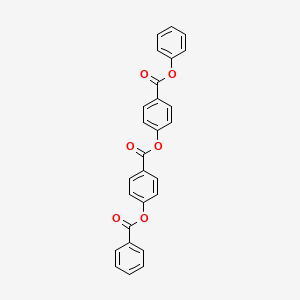
4-(Phenoxycarbonyl)phenyl 4-(benzoyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Phenoxycarbonyl)phenyl 4-(benzoyloxy)benzoate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is a derivative of phenyl benzoate, characterized by the presence of phenoxycarbonyl and benzoyloxy functional groups attached to a central phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenoxycarbonyl)phenyl 4-(benzoyloxy)benzoate typically involves esterification reactions. One common method is the reaction between 4-hydroxybenzoic acid and benzoyl chloride in the presence of a base such as pyridine. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(Phenoxycarbonyl)phenyl 4-(benzoyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the phenoxy or benzoyloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-(Phenoxycarbonyl)phenyl 4-(benzoyloxy)benzoate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it useful in studying molecular interactions and binding affinities.
Industry: It is employed in the production of liquid crystals and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(Phenoxycarbonyl)phenyl 4-(benzoyloxy)benzoate involves its interaction with specific molecular targets. The phenoxycarbonyl and benzoyloxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzoyloxy)phenyl benzoate
- 4-(Phenoxycarbonyl)phenyl benzoate
- 4-(Benzoyloxy)phenyl 4-(phenoxycarbonyl)benzoate
Uniqueness
4-(Phenoxycarbonyl)phenyl 4-(benzoyloxy)benzoate stands out due to its unique combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in applications requiring specific molecular interactions and stability .
Properties
CAS No. |
85800-06-2 |
|---|---|
Molecular Formula |
C27H18O6 |
Molecular Weight |
438.4 g/mol |
IUPAC Name |
(4-phenoxycarbonylphenyl) 4-benzoyloxybenzoate |
InChI |
InChI=1S/C27H18O6/c28-25(19-7-3-1-4-8-19)32-23-15-13-21(14-16-23)27(30)33-24-17-11-20(12-18-24)26(29)31-22-9-5-2-6-10-22/h1-18H |
InChI Key |
XQRZNXLGGNKOPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C(=O)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8H-5,9-Methanopyrrolo[2,3-c]azocine](/img/structure/B14413594.png)

![Benzoic acid--2-methyl-1-oxaspiro[2.2]pentan-2-ol (1/1)](/img/structure/B14413612.png)
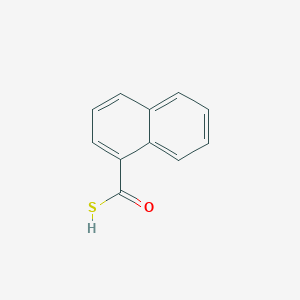
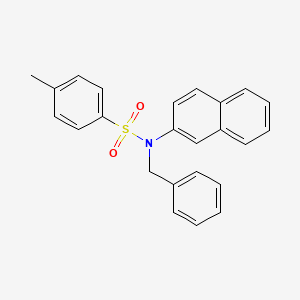
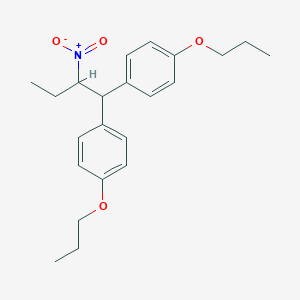
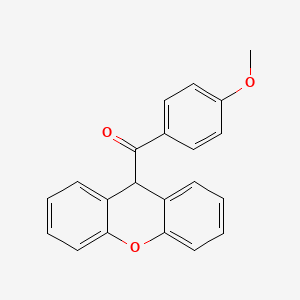
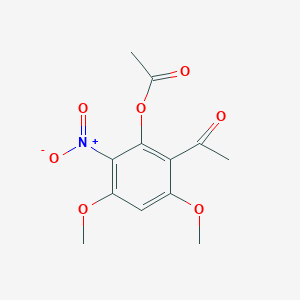

![3-Chloro-4-[4-(difluoromethoxy)phenoxy]aniline](/img/structure/B14413649.png)

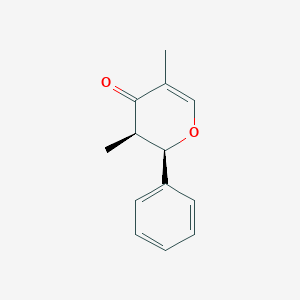

![5-([1,1'-Biphenyl]-4-yl)-2-(3-nitrophenyl)-1,3-oxazole](/img/structure/B14413661.png)
